molecular formula C22H24O6 B601074 Decitabine Impurity 2 (beta-Isomer) CAS No. 78185-65-6

Decitabine Impurity 2 (beta-Isomer)

Cat. No. B601074
CAS RN: 78185-65-6
M. Wt: 384.43
InChI Key:
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Description

Decitabine Impurity 2 (beta-Isomer) is an impurity of Decitabine . It is a chemotherapeutic pyrimidine nucleoside analogue . The chemical name is (2R,3S,5R)-5-Methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate . It has a molecular formula of C22H24O6 .


Synthesis Analysis

The synthesis of Decitabine Impurity 2 (beta-Isomer) involves complex chemical reactions. A high-performance liquid chromatography method has been developed and validated for determining related substances of Decitabine . The resolution was achieved on an Inertsil ODS 3V, 250×4.6 mm, 5µm column with a gradient elution at a flow rate of 1.2 mL/min using a mobile phase A as Ammonium acetate buffer solution and mobile phase B as water: acetonitrile (10:90% v/v) at wavelength 254 nm by a UV detector .


Molecular Structure Analysis

The molecular structure of Decitabine Impurity 2 (beta-Isomer) can be found in various databases such as PubChem . The molecular weight is 384.43 .


Chemical Reactions Analysis

The chemical reactions involving Decitabine Impurity 2 (beta-Isomer) are complex and involve multiple steps. A study has investigated the physicochemical stability of decitabine both in diluted infusion bags and in sterile water reconstituted syringes at 4 °C for 0, 24, 48, and 72 h .


Physical And Chemical Properties Analysis

The physical and chemical properties of Decitabine Impurity 2 (beta-Isomer) can be found in databases like PubChem . It has a molecular formula of C22H24O6 .

Scientific Research Applications

Pharmaceutical Quality Control

The beta-Isomer of Decitabine is a critical impurity that must be quantified to ensure the purity and safety of Decitabine formulations. High-Performance Liquid Chromatography (HPLC) methods are developed and validated to determine the impurity profile of Decitabine in drug substances and finished dosage forms . This ensures that medications meet the required standards for clinical use.

Method Development in Analytical Chemistry

The beta-Isomer serves as a reference compound in the development of analytical methods. It aids in the calibration of instruments and validation of methods that are used to detect and quantify impurities in Decitabine and other related pharmaceuticals .

Stability Studies

Decitabine Impurity 2 (beta-Isomer) is used in stability studies to understand the degradation pathways of Decitabine. These studies are crucial for determining the shelf life and storage conditions of the drug .

Pharmacokinetics and Metabolism Research

Researchers study the beta-Isomer to understand the metabolic fate of Decitabine in the body. This includes investigating how it is absorbed, distributed, metabolized, and excreted, which is essential for dosage formulation .

Toxicology Studies

The beta-Isomer is used in toxicological assessments to evaluate the potential toxicity of Decitabine’s impurities. This is important for identifying safe levels of impurities in pharmaceutical products .

Synthetic Chemistry Research

In synthetic chemistry, the beta-Isomer can be used as a starting material or intermediate in the synthesis of other compounds. It provides insights into the chemical behavior of similar compounds under various conditions .

Future Directions

The future directions of research on Decitabine Impurity 2 (beta-Isomer) could involve optimizing dosing schedules to maximize hypomethylation . Combination therapies that augment the epigenetic effect of decitabine will likely improve responses and extend its use for the treatment of other malignancies .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Decitabine Impurity 2 (beta-Isomer) involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": ["5-Azacytosine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol"], "Reaction": ["1. Methyl iodide is added to a solution of 5-Azacytosine in anhydrous methanol to form N-methyl-5-azacytosine.", "2. Sodium hydroxide is added to the solution to form the sodium salt of N-methyl-5-azacytosine.", "3. Hydrochloric acid is added to the solution to protonate the N-methyl-5-azacytosine and form 5-methylcytosine.", "4. Sodium bicarbonate is added to the solution to deprotonate the 5-methylcytosine and form the corresponding salt.", "5. The salt is extracted with ethyl acetate and the organic layer is dried over sodium sulfate.", "6. The solvent is removed under reduced pressure to obtain the crude product.", "7. The crude product is purified by column chromatography using a mixture of ethyl acetate and methanol as the eluent to obtain Decitabine Impurity 2 (beta-Isomer)."] }

CAS RN

78185-65-6

Product Name

Decitabine Impurity 2 (beta-Isomer)

Molecular Formula

C22H24O6

Molecular Weight

384.43

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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